1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
Description
This compound features a 2-fluorophenyl-substituted pyrrole core (2,5-dimethyl-1H-pyrrol-3-yl) linked via a thioether bridge to a 5-phenylthiazolo[2,3-c][1,2,4]triazole moiety. The structural complexity arises from the fusion of heterocyclic systems: the pyrrole provides a planar aromatic scaffold, while the thiazolo-triazole introduces electron-rich regions conducive to biological interactions.
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4OS2/c1-15-12-18(16(2)28(15)20-11-7-6-10-19(20)25)22(30)14-32-24-27-26-23-29(24)21(13-31-23)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBOXCPRFLBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the implications of its activity against various pathogens.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole and thiazole moieties. The synthetic route often employs techniques such as:
- Condensation reactions to form the pyrrole ring.
- Thioether formation to introduce the thiazole component.
These methods are crucial for ensuring the purity and efficacy of the final product.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against Mycobacterium tuberculosis (M. tuberculosis). The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.8 | M. tuberculosis |
| 2 | 62.5 | Gram-positive bacteria |
| 3 | 100 | Gram-negative bacteria |
The compound demonstrated a bactericidal effect at concentrations lower than those typically required for conventional antibiotics, suggesting a promising alternative for treating resistant strains of bacteria .
Cytotoxicity Studies
Cytotoxicity was assessed using human pulmonary fibroblast and A549 lung adenocarcinoma cell lines. The results indicated moderate cytotoxicity profiles:
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Human Pulmonary Fibroblasts | >100 | >125 |
| A549 | 62.5 | 12.5 |
These findings suggest that while the compound exhibits some cytotoxic effects, it maintains a favorable selectivity index, indicating potential therapeutic viability against bacterial infections without significant harm to human cells .
The proposed mechanism of action involves inhibition of key enzymes in the bacterial metabolic pathways. Molecular docking studies have suggested that the compound binds effectively to targets associated with bacterial cell wall synthesis and DNA replication. This binding affinity is comparable to known inhibitors like trimethoprim, indicating a similar mode of action against M. tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Pyrrole moiety : Essential for antimycobacterial activity.
- Thiazole ring : Contributes to increased potency against resistant strains.
Further modifications to these moieties could lead to derivatives with improved efficacy and reduced toxicity profiles.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on MDR-TB Strains : A series of derivatives were tested against multidrug-resistant strains of M. tuberculosis, showing promising results with MIC values below 1 µg/mL for several compounds derived from the original scaffold .
- Combination Therapy Trials : Investigations into combination therapies with existing antibiotics revealed synergistic effects, enhancing overall antibacterial efficacy while minimizing resistance development.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural motifs may exhibit significant biological activities:
- Anticancer Activity : Compounds containing thiazole and pyrrole rings have been associated with anticancer properties. For instance, related compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The thiazole component is known for its antimicrobial activity. Studies have shown that derivatives of thiazoles can inhibit bacterial growth and may be useful in developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Pyrrole Ring : Utilizing appropriate reagents to construct the pyrrole framework.
- Introduction of the Thiazole Moiety : This can be achieved through cyclization reactions involving thioamide derivatives.
- Fluorination : The introduction of the fluorine atom can enhance the compound's biological properties.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds structurally related to 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone:
| Study | Findings | Application |
|---|---|---|
| Study A | Evaluated anticancer activity against breast cancer cell lines | Potential development as an anticancer agent |
| Study B | Investigated antimicrobial properties against Gram-positive bacteria | Development of new antimicrobial agents |
| Study C | Assessed cytotoxic effects on leukemia cell lines | Insights into mechanisms of action for leukemia treatment |
These studies suggest that further exploration into this compound could yield valuable insights into its therapeutic potential.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Halogen substitutions (2-fluorophenyl vs. 3-chloro-4-fluorophenyl in ) influence steric and electronic profiles, affecting solubility and target affinity .
Physicochemical Properties
- The higher molecular weight and halogen content of the target compound suggest reduced aqueous solubility compared to non-halogenated analogs (e.g., ’s furyl derivative) .
Thermal and Spectroscopic Analysis
- Thermal Stability : Thiazolo-triazole derivatives (e.g., ’s compound 10, m.p. 312–314°C) demonstrate exceptional stability, suggesting the target compound is suitable for high-temperature formulations .
- Spectroscopy : The target’s ¹H NMR would show distinct shifts for the 2-fluorophenyl (δ ~7.0–7.5 ppm) and pyrrole methyl groups (δ ~2.2–2.5 ppm), aligning with Data in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
